[2,2'-Bipyridin]-6-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-pyridin-2-ylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-4-3-6-11(13-9)10-5-1-2-7-12-10/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSYXEVCRNGPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of 2,2 Bipyridine Scaffolds in Modern Chemistry
The 2,2'-bipyridine (B1663995) (bpy) framework is a cornerstone in coordination chemistry, first synthesized in 1888. nih.gov This bidentate N,N-chelating ligand is one of the most utilized ligands in the field, playing a critical role in advancing our understanding of metal ion complexation, photochemistry, and electrochemistry. nih.gov Its robust nature and the ease with which it can be functionalized make it an ideal building block in a wide array of applications. researchgate.net
The versatility of the 2,2'-bipyridine scaffold is evident in its widespread use. nih.govresearchgate.net It forms stable complexes with a variety of transition metals, and these complexes are integral to fields such as catalysis, materials science, and medicinal chemistry. chemicalbook.comchemicalbook.comscirp.org For instance, ruthenium and platinum complexes containing bipyridine ligands exhibit intense luminescence, a property harnessed in photofunctional materials. chemicalbook.comrsc.org Furthermore, the ability to introduce different functional groups onto the bipyridine rings allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, enabling the design of catalysts with specific activities and selectivities. chemicalbook.comacs.org
The applications of 2,2'-bipyridine and its derivatives are diverse, ranging from molecular catalysis and solar energy conversion to the development of antineoplastic agents and nucleic acid probes. scirp.org Their importance is underscored by the continued exploration of new synthetic methods to create functionalized bipyridines tailored for specific purposes. acs.orgresearchgate.net
Significance of Hydroxymethyl Functionalization at the 6 Position of 2,2 Bipyridine
The introduction of a hydroxymethyl (-CH₂OH) group at the 6-position of the 2,2'-bipyridine (B1663995) scaffold significantly enhances its functionality and versatility. This functionalization provides a reactive site for further chemical modifications. acs.org The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification and etherification reactions. This allows for the attachment of other molecular fragments, tailoring the ligand for specific applications.
From a coordination chemistry perspective, the hydroxymethyl group can influence the electronic properties of the metal center upon complexation. It can also participate in hydrogen bonding, which can affect the solubility of the resulting complex and play a role in molecular recognition and the formation of supramolecular assemblies. For instance, the presence of hydroxymethyl groups can enhance the solubility of bipyridine-based ligands and their metal complexes in various solvents.
The strategic placement of the hydroxymethyl group at the 6-position is crucial. This positioning can influence the steric environment around the metal center in a coordination complex, which in turn can affect the catalytic activity and selectivity of the complex. rsc.org DFT calculations and experimental data have shown that substituents at the 6-position of 2,2'-bipyridine can weaken the adjacent N–Rh bond in rhodium complexes, facilitating subsequent catalytic steps. rsc.org
Overview of Research Trajectories for 2,2 Bipyridin 6 Ylmethanol
Established Synthetic Routes and Reaction Mechanisms
The preparation of this compound often begins with the construction of the bipyridine framework followed by modification of a substituent to the desired alcohol functionality.
Multi-Step Synthesis from Precursor Molecules
A common strategy for synthesizing substituted bipyridines involves the coupling of two different pyridine (B92270) precursors. For instance, palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, are well-established methods for forming the C-C bond between two pyridine rings. chemrxiv.orgarkat-usa.org
One illustrative multi-step synthesis starts with the preparation of methyl 2,2'-bipyridine-6-carboxylate. This intermediate can be synthesized via a "1,2,4-triazine" methodology, where condensation of isonitrosoacetophenone hydrazone with 6-(methoxycarbonyl)pyridine-2-carbaldehyde leads to a triazine intermediate. urfu.ru Subsequent reaction of this triazine with a suitable dienophile can form the second pyridine ring, yielding the bipyridine ester. urfu.ru
Another approach involves the Negishi cross-coupling of an organozinc reagent with a halogenated pyridine. This method has been utilized for the efficient synthesis of various methyl-substituted 2,2'-bipyridines, which can then be further functionalized. acs.org
The Kröhnke pyridine synthesis represents another valuable multi-step route. This method involves the reaction of a 1-(2-oxo-2-phenylethyl)pyridinium salt with an α,β-unsaturated ketone in the presence of ammonium (B1175870) acetate (B1210297) to construct the pyridine ring. arkat-usa.orggctlc.org
Functional Group Interconversion Strategies for Bipyridine Derivatives
Functional group interconversion is a key strategy in the synthesis of this compound, allowing for the transformation of various substituents on the bipyridine core into the desired hydroxymethyl group.
A frequent precursor is a bipyridine bearing a carboxylic acid or ester group at the 6-position. chemrxiv.orgurfu.rusamaterials.com The conversion of a carboxylic acid to an ester is a standard procedure, often achieved by reaction with an alcohol in the presence of an acid catalyst. oup.com This ester can then be reduced to the alcohol.
Halogenated methyl groups, such as chloromethyl or bromomethyl, on the bipyridine ring also serve as important intermediates. chemrxiv.orgorgsyn.org These can be prepared from the corresponding methyl-substituted bipyridines via radical halogenation or from the hydroxymethyl derivative itself. The conversion of an alcohol to an alkyl halide is a fundamental organic transformation. ub.eduvanderbilt.edu For example, treatment of this compound with thionyl chloride or phosphorus tribromide can yield the corresponding 6-(chloromethyl) or 6-(bromomethyl)-2,2'-bipyridine (B3182486). chemrxiv.orgresearchgate.net These halogenated compounds can then be subjected to nucleophilic substitution to re-form the alcohol or other derivatives.
The interconversion can also proceed in the reverse direction. For instance, a 6-(bromomethyl)-2,2'-bipyridine can be converted to the target alcohol via hydrolysis. researchgate.net
Reductive Transformations Yielding the Hydroxymethyl Group
The final and crucial step in many synthetic routes to this compound is the reduction of a carbonyl group at the 6-position. The most common precursor for this reduction is a carboxylic acid ester, typically a methyl or ethyl ester.
A widely used and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). chemrxiv.orgchemicalbook.com The reduction of methyl [2,2'-bipyridine]-6-carboxylate with NaBH₄ in a suitable solvent like ethanol (B145695) provides this compound in good yields. chemrxiv.org Lithium aluminium hydride (LiAlH₄) is another powerful reducing agent capable of converting esters to primary alcohols and has also been employed for this purpose. nih.gov
The general mechanism for ester reduction with a hydride reagent like NaBH₄ involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon. This is followed by the departure of the alkoxide leaving group and a subsequent workup step to protonate the resulting alkoxide of the desired alcohol.
Optimization of Synthetic Pathways for this compound
Efforts to refine the synthesis of this compound focus on improving efficiency, increasing yields, minimizing waste, and adopting more environmentally friendly procedures.
Yield Enhancement and Side Product Minimization
Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of unwanted side products. In multi-step syntheses, the purification of intermediates at each stage is vital to prevent the carryover of impurities that could interfere with subsequent reactions.
For palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligands, base, and solvent can significantly impact the yield and purity of the bipyridine product. Similarly, in the reduction of the ester to the alcohol, controlling the reaction temperature and the stoichiometry of the reducing agent is important to prevent over-reduction or side reactions.
In the synthesis of related halomethyl-bipyridines, it was found that direct trapping of lithiated bipyridine intermediates with electrophiles to generate halide products was often unsuccessful. An improved method involves quenching the carbanion with chlorotrimethylsilane (B32843) (TMSCl) before halogenation, leading to a high-yield synthesis. orgsyn.org
During the alkylation of DTTA tert-butyl ester with 6'-halomethyl-5-phenyl-2,2'-bipyridines, the formation of 6'-hydroxymethyl-substituted 2,2'-bipyridine and a formate (B1220265) ester were identified as by-products. An improved procedure utilizing the Finkelstein reaction was developed to increase the yield of the desired product. researchgate.net
Table 1: Comparison of Synthetic Routes for Substituted Bipyridines
| Synthetic Route | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Stille Coupling | Organotin compounds, Pd catalyst | Moderate to Good | Good functional group tolerance | Toxicity of organotin reagents |
| Suzuki Coupling | Boronic acids/esters, Pd catalyst, Base | Good to Excellent | Readily available and stable reagents | Sensitivity to reaction conditions |
| Negishi Coupling | Organozinc reagents, Pd or Ni catalyst | High | High reactivity and selectivity | Moisture-sensitive reagents |
| Kröhnke Pyridine Synthesis | Pyridinium (B92312) ylides, α,β-unsaturated ketones | Moderate | Forms the pyridine ring directly | Can have limited substrate scope |
| "1,2,4-Triazine" Method | 1,2,4-Triazines, Dienophiles | Good | Versatile for substituted pyridines | Multi-step process |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of bipyridine derivatives to reduce the environmental impact of chemical processes. acs.org This includes the use of safer solvents, minimizing waste, and improving energy efficiency. gctlc.orgacs.org
One approach is the use of solventless or "neat" reactions, which eliminate the need for potentially hazardous and volatile organic solvents. gctlc.orgflinders.edu.auresearchgate.net For example, a benign synthesis of 4,6-diphenyl[2,2']bipyridine has been developed using a sequential solventless aldol (B89426) condensation and Michael addition. gctlc.org While the final ring-closure step in this particular synthesis is not solventless, it utilizes acetic acid, which can be derived from the renewable resource ethanol. gctlc.org
Catalytic methods are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. acs.org The use of highly efficient catalysts in cross-coupling reactions not only improves yields but also aligns with green chemistry principles by reducing the amount of catalyst needed.
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can significantly reduce solvent usage and waste generation. acs.org
The use of biocatalysis, employing enzymes or whole cells to perform chemical transformations, offers a promising green alternative to traditional organic synthesis. For the related compound 2,6-bis(hydroxymethyl)pyridine, a whole-cell biocatalysis approach has been developed, which provides a more environmentally friendly route compared to multi-step chemical synthesis involving strong oxidizing and reducing agents. rsc.org While not yet reported specifically for this compound, this demonstrates the potential of biocatalysis in the green synthesis of functionalized pyridine compounds.
Advanced Synthetic Techniques for this compound
The synthesis of functionalized bipyridines, such as this compound, has evolved significantly, with modern methodologies focusing on efficiency, selectivity, and the use of sophisticated catalytic systems. Advanced techniques often center on the construction of the substituted bipyridine core, which is subsequently converted to the desired hydroxymethyl derivative. These methods include transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, which offer substantial improvements over classical, often harsh, synthetic routes. mdpi.comlboro.ac.uksigmaaldrich.com
One of the primary advanced strategies involves the palladium-catalyzed cross-coupling of pyridine derivatives. The Negishi coupling, for example, provides a mild and efficient pathway to asymmetrically functionalized 2,2'-bipyridines from readily available starting materials. thieme-connect.com This approach typically involves the reaction of a halopyridine with an organozinc reagent. For the synthesis of a precursor to this compound, this could involve coupling a 2-halopyridine (e.g., 2-bromopyridine) with a functionalized pyridylzinc reagent.
Another powerful modern technique is direct C-H bond functionalization. researchgate.netrsc.org This "holy grail" of synthesis allows for the formation of C-C bonds by activating otherwise inert C-H bonds, streamlining synthetic pathways and reducing pre-functionalization steps. sigmaaldrich.com For bipyridine synthesis, transition-metal catalysts, particularly palladium and rhodium, are employed to selectively functionalize the pyridine ring. beilstein-journals.orgnih.gov For instance, a palladium-catalyzed C-H activation approach can be used to couple two different pyridine units, one of which carries a precursor to the hydroxymethyl group. preprints.org
Recent research has also highlighted the utility of pyridine-N-oxides in palladium-catalyzed C-H cross-coupling reactions with aryl halides, which can be applied to generate non-symmetrical bipyridine derivatives. lboro.ac.uk Once the functionalized bipyridine core, such as a methyl [2,2'-bipyridine]-6-carboxylate, is synthesized using these advanced coupling methods, a final reduction step is typically employed to yield this compound. researchgate.netresearchgate.net
Palladium-Catalyzed Negishi Cross-Coupling
The Negishi reaction is a robust method for forming the C-C bond between the two pyridine rings in 2,2'-bipyridine. thieme-connect.com The process is catalyzed by a palladium complex, typically with phosphine (B1218219) ligands, and offers high yields under mild conditions. thieme-connect.com The synthesis of a key precursor, a 6-substituted-2,2'-bipyridine, can be efficiently achieved using this method.
Table 1: Representative Conditions for Negishi Cross-Coupling
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Halopyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | THF | Room Temp. | High | thieme-connect.com |
| 2-Bromopyridine | Functionalized Pyridylzinc | Pd₂(dba)₃ / P(o-tolyl)₃ | THF | Room Temp. | <20% | thieme-connect.com |
This table illustrates typical components and conditions for the Negishi reaction in bipyridine synthesis. The specific functional groups on the reactants would be chosen to lead to the desired this compound precursor.
Direct C-H Activation and Arylation
Direct C-H activation has emerged as a step-economical strategy for synthesizing bipyridines. mdpi.comresearchgate.net Palladium-catalyzed reactions can facilitate the coupling of a pyridine's C-H bond with a halo-pyridine. For example, dinuclear palladium pincer complexes have been developed for the synthesis of bipyridines through the decarboxylation of picolinic acid combined with C-H activation of a second pyridine molecule. mdpi.compreprints.org While not directly yielding the hydroxymethyl group, these methods create a functionalized bipyridine that can be readily converted. For instance, a precursor like 2,2'-bipyridine-6-carboxylic acid can be synthesized, which is a known intermediate for producing hydroxymethyl bipyridines. samaterials.com
Table 2: C-H Activation for Bipyridine Synthesis
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Oxidant/Additive | Solvent | Temp. | Product Type | Reference |
|---|---|---|---|---|---|---|---|
| Picolinic Acid | Pyridine | Dinuclear Pd Pincer Complex | Ag₂O | - | - | Functionalized Bipyridine | mdpi.compreprints.org |
| Pyridine | Bromo-pyridine | Pd(OAc)₂ / Piperazine | - | DMF | 140 °C | Homocoupled Bipyridine | mdpi.compreprints.org |
This table summarizes advanced C-H activation and coupling strategies that can be adapted for the synthesis of precursors to this compound.
Final Step: Reduction to the Alcohol
Following the successful construction of the bipyridine core with an appropriate functional group at the 6-position (e.g., a carboxylate or aldehyde), a standard reduction is performed. Research shows that compounds like methyl [2,2'-bipyridine]-6-carboxylate can be effectively reduced to this compound in high yield using sodium borohydride in an alcohol solvent. researchgate.netresearchgate.net
Table 3: Reduction of Bipyridine Precursor
| Precursor | Reducing Agent | Solvent | Temp. | Yield | Reference |
|---|---|---|---|---|---|
| Methyl [2,2'-bipyridine]-6-carboxylate | NaBH₄ | Ethanol / H₂O | 85 °C | 76-79% | researchgate.net |
This table details the conditions for the final transformation to the target compound.
Ligand Design Principles and Coordination Modes of this compound
The design of this compound as a ligand is predicated on the well-established chelating ability of the 2,2'-bipyridine (bpy) framework, enhanced by the introduction of a functional substituent. The bpy unit itself is a privileged scaffold in coordination chemistry, known for forming stable complexes with a vast array of metal ions.
The primary and most common coordination mode of this compound involves the two nitrogen atoms of the bipyridine core, forming a stable five-membered chelate ring with a metal center. This bidentate coordination is a hallmark of bipyridine-type ligands and is driven by the chelate effect, which imparts significant thermodynamic stability to the resulting complexes. The two nitrogen atoms act as a Lewis base, donating their lone pairs of electrons to a Lewis acidic metal center.
In its complexes, the bipyridine moiety typically adopts a cis-conformation to facilitate chelation, a conformational change from the trans-conformation favored by the free ligand in the solid state. This coordination behavior has been extensively documented for a wide range of transition metals. For instance, tris(bipy) complexes, with three bipyridine ligands coordinating to a metal ion in an octahedral geometry, are well-known for many transition metals like iron, ruthenium, and cobalt. wikipedia.orgnih.gov While specific crystal structures for mononuclear complexes of this compound are not widely reported in publicly accessible literature, the fundamental bidentate N,N'-coordination is the expected primary interaction.
The hydroxymethyl group at the 6-position of the bipyridine ring introduces the possibility of multidentate coordination. The oxygen atom of the hydroxyl group can act as an additional donor site, leading to a tridentate N,N',O-coordination mode. This would involve the formation of a second chelate ring, which can further stabilize the metal complex.
The participation of the hydroxyl group in coordination is often dependent on several factors, including the nature of the metal ion, the solvent system, and the pH of the reaction medium. Deprotonation of the hydroxyl group to form an alkoxide can enhance its coordinating ability. While direct crystallographic evidence for the involvement of the hydroxyl group in the coordination of this compound is scarce in the reviewed literature, studies on related pyridinyl and bipyridinyl alcohol ligands demonstrate this potential. For example, pyridinyl alcoholato ligands have been shown to coordinate to metal centers through both the nitrogen and the deprotonated oxygen atom. mdpi.com In the case of tris(2-pyridyl)methanol, protonation studies show interaction with the nitrogen lone pairs, and it is conceivable that a metal ion could induce a similar conformational arrangement to facilitate N,O-chelation.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including X-ray crystallography, NMR spectroscopy, IR spectroscopy, and mass spectrometry.
The coordination chemistry of this compound and its derivatives with transition metals has been a subject of investigation. A thesis by Neha Singh describes the synthesis and characterization of complexes of tris(2,2'-bipyrid-6-yl)methanol with several divalent transition metals. benthamopen.com This work provides valuable insights into the potential coordination behavior of the simpler this compound ligand.
The study on the tris-bipyridyl methanol (B129727) ligand revealed different coordination geometries depending on the metal ion. For instance, with zinc and iron, trigonal prismatic coordination was observed, while copper(II), with its d9 electronic configuration, exhibited a Jahn-Teller distorted octahedral geometry. benthamopen.com Nickel(II) complexes also showed varied geometries, including square pyramidal and trigonal bipyramidal. benthamopen.com These findings suggest that this compound is also likely to form complexes with diverse coordination environments with transition metals.
Complexes of the related ligand, bis(2,2'-bipyrid-6'-yl)ketone, with first-row transition metals such as Mn(II), Co(II), Ni(II), and Zn(II) have been synthesized and characterized, typically forming mononuclear complexes in acetonitrile. nih.gov This further supports the ability of 6-substituted bipyridine ligands to form stable complexes with a range of transition metals.
Table 1: Examples of Coordination Geometries in Transition Metal Complexes with Related Bipyridyl Methanol Ligands
| Metal Ion | Ligand | Coordination Geometry | Reference |
|---|---|---|---|
| Zn(II), Fe(II) | tris(2,2'-bipyrid-6-yl)methanol | Trigonal Prismatic | benthamopen.com |
| Cu(II) | (2,2'-bipyrid-6-yl)bis(pyrid-2-yl)methanol | Distorted Octahedral | benthamopen.com |
| Ni(II) | tris(2,2'-bipyrid-6-yl)methanol derivatives | Square Pyramidal/Trigonal Bipyramidal | benthamopen.com |
The coordination chemistry of this compound with main group metals is not as extensively documented as with transition metals. However, the general coordination behavior of 2,2'-bipyridine with s- and p-block elements suggests that complex formation is feasible. 2,2'-bipyridine is known to form complexes with alkali and alkaline earth metals, although these interactions are generally weaker than with transition metals. researchgate.netmdpi.com
For instance, complexes of alkaline earth metals with 4,4'-bipyridine (B149096) have been synthesized and structurally characterized, demonstrating the ability of bipyridine ligands to coordinate to these metals, often with the involvement of solvent molecules in the coordination sphere. mdpi.com It is reasonable to expect that this compound could form similar complexes with main group metals, potentially with the hydroxymethyl group influencing the solubility and stability of the resulting compounds. Research on organotin(IV) complexes with bipyridine and related ligands indicates that stable complexes can be formed, some of which exhibit interesting structural features and potential applications. researchgate.net
The complexation of lanthanide and actinide ions with bipyridine-based ligands is an active area of research, partly driven by applications in separation science and luminescent materials. While specific studies on the complexation of this compound with lanthanides and actinides are limited in the available literature, research on related systems provides valuable insights.
Lanthanide complexes with 2,2'-bipyridine have been studied, and the coordination environment is known to be influenced by the solvent. nih.gov The synthesis of lanthanide complexes with functionalized 6,6'-disubstituted-2,2'-bipyridine ligands has been reported, indicating that the presence of substituents does not preclude complex formation. thieme-connect.com
In the realm of actinide chemistry, the synthesis and characterization of actinyl(VI) (U, Np) complexes with 2,2'-bipyridine have been described, where the bipyridine can exist as a counter-ion or directly coordinate to the metal center. uiowa.edu The synthesis of actinide complexes with propargyl alcohol derivatives has also been reported, showcasing the feasibility of coordinating actinide ions with alcohol-functionalized ligands. nih.gov These studies suggest that this compound is a viable candidate for forming complexes with f-block elements, where the hydroxymethyl group could play a role in tuning the properties of the resulting complexes.
Structural Elucidation of this compound Metal Complexes
The determination of the precise three-dimensional arrangement of atoms in metal complexes of this compound is crucial for understanding their properties and reactivity. This is achieved through a combination of solid-state and solution-state techniques.
For instance, the crystal structure of a tin complex, 2,2′-bipyridyldichlorodiphenyltin, reveals an octahedrally coordinated tin atom. rsc.org The this compound ligand acts as a bidentate ligand, coordinating through its two nitrogen atoms. The two tin-carbon bonds are equivalent, as are the two tin-chlorine bonds. rsc.org However, the two tin-nitrogen bonds have slightly different lengths (2.344 Å and 2.375 Å). rsc.org This asymmetry is attributed to a slight twist of one pyridine ring relative to the other. rsc.org
In copper(I) complexes with the related ligand 6,6′-dimethyl-2,2′-bipyridyl, the copper(I) ions are typically found in a distorted tetrahedral coordination environment. nih.govnih.gov This distortion is a consequence of the steric hindrance imposed by the methyl groups on the bipyridyl ligand. nih.gov The extended structures of these complexes are often stabilized by a combination of Coulombic interactions and π-π stacking between the aromatic rings of the ligands. nih.gov
The coordination geometry can also be influenced by the counter-ions present in the crystal lattice. A comparison of copper(I) complexes with different anions has shown that the cation-to-anion ratio can significantly affect the resulting crystal packing. nih.gov
Below is a table summarizing crystallographic data for selected metal complexes containing bipyridine-type ligands.
| Compound | Metal Ion | Coordination Geometry | Key Structural Features |
| 2,2′-bipyridyldichlorodiphenyltin | Sn(IV) | Octahedral | Bidentate bipyridyl ligand, cis-chlorine atoms, trans-phenyl groups. rsc.org |
| [Cu(dmbpy)₂]₂[ZrF₆]·1.134H₂O | Cu(I) | Distorted Tetrahedral | dmbpy = 6,6′-dimethyl-2,2′-bipyridyl. nih.govnih.gov |
| [Cu(dmbpy)₂]₂[HfF₆]·0.671H₂O | Cu(I) | Distorted Tetrahedral | Isostructural with the zirconium analogue. nih.govnih.gov |
| [(2,2′-bipyridine-k²N,N)-bis(6-phenylpyridine-2-carboxylate-k²N,O)copper(II)] | Cu(II) | Not specified | Ternary complex with 6-phenylpyridine-2-carboxylate as a co-ligand. researchgate.net |
This table is for illustrative purposes and includes complexes with related bipyridine ligands to demonstrate common structural motifs.
While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques are essential for probing the structure and dynamics of metal complexes in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for studying the binding modes of bipyridine ligands in solution. rsc.org The chemical shifts of the bipyridine protons, particularly the H5 and H6 protons, are sensitive to the coordination environment. rsc.org By analyzing these chemical shifts, it is possible to distinguish between different binding modes, even in complex multinuclear species. rsc.org For paramagnetic complexes, 2D NMR techniques like COSY, in conjunction with measurements of longitudinal relaxation times (T₁), can be used to assign the paramagnetically shifted proton resonances. escholarship.org
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the metal complex. Metal-to-ligand charge transfer (MLCT) bands are a characteristic feature of many transition metal bipyridine complexes and are responsible for their often intense colors. wikipedia.org The position and intensity of these bands can be influenced by the solvent, providing insights into solute-solvent interactions. mdpi.com Spectrophotometric methods can also be employed to determine the stoichiometry of the complexes in solution, such as using Job's method of continuous variation. scispace.com
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the pyridine ring upon coordination can be observed. cardiff.ac.uk For complexes of this compound, the stretching frequency of the hydroxyl group can also provide information about its involvement in coordination or hydrogen bonding.
The table below summarizes the application of various spectroscopic techniques in the study of bipyridine metal complexes.
| Technique | Information Obtained |
| ¹H NMR Spectroscopy | Binding modes, structural dynamics in solution. rsc.orgresearchgate.net |
| 2D NMR (e.g., COSY) | Assignment of proton resonances in paramagnetic complexes. escholarship.org |
| UV-Vis Spectroscopy | Electronic transitions (e.g., MLCT bands), complex stoichiometry. wikipedia.orgscispace.com |
| Infrared (IR) Spectroscopy | Identification of ligand coordination to the metal center. cardiff.ac.uk |
Stability and Reactivity of this compound Metal Complexes
The stability of metal complexes formed with this compound is a critical factor determining their potential applications. Stability constants (K) quantify the equilibrium between the free metal ion and the ligand to form the complex in solution.
Studies on related 2,2'-bipyridine complexes with divalent transition metals like Co(II), Ni(II), and Cu(II) have shown the formation of stable 1:2 metal-to-ligand complexes. scispace.com The stability of these complexes generally follows the Irving-Williams series, with Cu(II) complexes being the most stable. scispace.com This high stability is attributed to the chelate effect, where the bidentate ligand forms a stable five-membered ring with the metal ion. scispace.com
The thermodynamic parameters of complex formation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can provide further insights into the stability. For many bipyridine complexes, the complexation reactions are spontaneous (negative ΔG) and exothermic (negative ΔH). scispace.com
The reactivity of these complexes is also of significant interest. For example, some iron(II) complexes with hexadentate ligands derived from [2,2'-bipyridine]-6-carbaldehyde (B163096) are stable in water but can be susceptible to ligand replacement by strongly coordinating solvents like DMSO. researchgate.net The presence of certain functional groups can also influence their sensitivity towards oxidation. researchgate.net
The table below presents stability constants for some metal complexes with 2,2'-bipyridine.
| Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β |
| Cd(II) | 4.5 | 3.5 | 2.5 | 10.5 |
| Zn(II) | 5.4 | 4.4 | 3.5 | 13.3 |
Data from potentiometric studies of Cd(II) and Zn(II) bipyridine complexes. researchgate.net
Reactivity and Derivatization of 2,2 Bipyridin 6 Ylmethanol
Chemical Transformations of the Hydroxyl Group
The primary alcohol in [2,2'-Bipyridin]-6-ylmethanol is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Esterification and Etherification Reactions of this compound
The hydroxyl group of this compound can readily undergo esterification with various acylating agents. For instance, reaction with acetic anhydride, often in the presence of a base like pyridine (B92270) or a catalyst, is expected to yield the corresponding acetate (B1210297) ester. These reactions are typically fast and can be exothermic. cetjournal.itmedcraveonline.com Similarly, other esters can be prepared using different acid anhydrides or acyl chlorides.
Etherification, to produce ethers, can be achieved through methods like the Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach involves the acid-catalyzed condensation with an alcohol or the use of specific reagents that facilitate ether formation. organic-chemistry.org
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reactants | Product | Typical Conditions |
|---|---|---|---|
| Esterification | This compound, Acetic Anhydride | [2,2'-Bipyridin]-6-ylmethyl acetate | Sulfuric acid catalyst or base (e.g., pyridine) cetjournal.it |
| Etherification | This compound, Alkyl Halide | 6-(Alkoxymethyl)-2,2'-bipyridine | 1. Strong Base (e.g., NaH) 2. Alkyl Halide organic-chemistry.org |
Oxidation Reactions of the Hydroxyl Group in this compound
The primary alcohol of this compound can be selectively oxidized to form either the corresponding aldehyde, [2,2'-Bipyridine]-6-carbaldehyde (B163096), or the carboxylic acid, [2,2'-Bipyridine]-6-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidation conditions are required to stop the reaction at the aldehyde stage. A variety of catalytic systems are effective for this transformation, including those based on palladium or copper in combination with co-oxidants like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under an aerobic atmosphere. nih.govresearchgate.net Another efficient method involves using inexpensive ferric chloride (FeCl3) with hydrogen peroxide as the oxidant, which can provide high yields in short reaction times. nih.gov
For the synthesis of the carboxylic acid, stronger oxidizing agents or more forcing conditions are necessary. The liquid phase catalytic oxidation of related methyl-pyridine compounds to their corresponding carboxylic acids has been demonstrated using metal porphyrin catalysts with an oxygen-containing gas, which suggests a viable route for the complete oxidation of the hydroxymethyl group. google.com
Table 2: Oxidation Reactions of Primary Alcohols
| Product | Reagent System | Typical Conditions | Yield |
|---|---|---|---|
| Aldehyde | PdAc-5 catalyst, O₂ | Moderate pressure, various solvents | 70-85% nih.gov |
| Aldehyde | CuCl/TEMPO/base, O₂ | Ionic liquid, aerobic | Good to Excellent researchgate.net |
| Aldehyde | FeCl₃, H₂O₂ | Solvent-free, Room Temp | Good to Excellent nih.gov |
| Carboxylic Acid | Metal Porphyrin, O₂ | Aqueous, 60-100 °C | Not specified google.com |
Halogenation of the Hydroxymethyl Group in this compound Precursors
The conversion of the hydroxymethyl group to a halomethyl group, such as chloromethyl, is a key transformation that introduces a reactive handle for further nucleophilic substitution. A standard reagent for this conversion is thionyl chloride (SOCl₂). masterorganicchemistry.com The reaction of an alcohol with thionyl chloride typically proceeds via the formation of a chlorosulfite intermediate. The mechanism can vary between Sₙ2 (leading to inversion of stereochemistry) and Sₙi (nucleophilic substitution with internal return, leading to retention of stereochemistry). The addition of a base like pyridine favors the Sₙ2 pathway. masterorganicchemistry.comreddit.com This methodology is well-established for analogous compounds, such as the synthesis of 4,4'-bis(chloromethyl)-2,2'-bipyridine from its diol precursor. orgsyn.org The resulting 6-(chloromethyl)-2,2'-bipyridine is a valuable intermediate for further derivatization.
Functionalization of the Bipyridine Core of this compound
While the hydroxyl group offers one avenue for derivatization, the bipyridine ring system itself can also be functionalized, although it presents unique challenges.
Electrophilic Aromatic Substitution on the Bipyridine Moiety
Direct electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the strongly acidic conditions often required for EAS reactions like nitration or sulfonation, the pyridine nitrogen becomes protonated, leading to the formation of a highly deactivated pyridinium (B92312) cation. rsc.orgrsc.orgmasterorganicchemistry.com Consequently, forcing conditions are typically required, and reactions often result in low yields or fail to proceed.
A more viable strategy for introducing substituents onto the pyridine ring is through the N-oxide. Pyridine-N-oxide is more susceptible to EAS, and nitration, for example, proceeds preferentially at the 4-position (para to the nitrogen). rsc.org
For electrophilic halogenation, such as bromination, various reagents and conditions can be employed. The use of N-bromosuccinimide (NBS) or molecular bromine with a catalyst can introduce bromine atoms onto the aromatic core. nih.govnih.gov The precise position of substitution on the this compound core would be influenced by the combined directing effects of the second pyridine ring and the hydroxymethyl substituent. Theoretical calculations on related heterocyclic systems are often used to predict the most likely positions of attack. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions on this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, but they require a suitable handle on the aromatic ring, typically a halide or triflate. Therefore, these reactions would be performed on a halogenated derivative of this compound.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is widely used for creating biaryl linkages. A bromo- or chloro-substituted derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to generate more complex structures. mdpi.comnih.gov
The Heck reaction provides a method for the arylation of alkenes. This reaction involves the coupling of an aryl or vinyl halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.orgresearchgate.net A halogenated derivative of this compound could thus be used to introduce alkenyl substituents onto the bipyridine core. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. mdpi.comorgsyn.org
Table 3: Palladium-Catalyzed Cross-Coupling of Aryl Halides
| Reaction | Coupling Partners | Catalyst/Base | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(0) or Pd(II) catalyst, Base (e.g., K₂CO₃, Na₂CO₃) | Biaryl compound mdpi.com |
| Heck | Aryl Halide + Alkene | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N, K₂CO₃) | Substituted Alkene wikipedia.orgorganic-chemistry.org |
Oligomerization and Polymerization Involving this compound
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a metal-chelating bipyridine core, allows for its participation in various oligomerization and polymerization reactions. While specific studies detailing the homopolymerization or copolymerization of this compound are not extensively documented, its structural motifs suggest several potential pathways for the formation of polymeric materials. These routes primarily include the formation of metallo-supramolecular polymers through coordination of the bipyridine moiety and polycondensation reactions involving the methanol (B129727) functional group.
The bipyridine unit is a renowned ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition metal ions. nih.govnih.gov This characteristic is the foundation for the construction of metallo-supramolecular polymers, where the bipyridine ligand acts as a bridging unit between metal centers, leading to the self-assembly of extended one-, two-, or three-dimensional networks. core.ac.ukdepaul.edu The interaction between bipyridine-containing molecules and metal ions can lead to the formation of supramolecular cross-linked polymers. rsc.org For instance, the complexation of a bipyridine-functionalized polysulfide polymer with a metal ion resulted in a significant increase in molecular weight and enhanced thermal stability. rsc.org It is therefore anticipated that this compound can act as a monomer in the presence of suitable metal ions (e.g., Cu(II), Fe(II), Co(II)) to form coordination polymers. nih.gov In such a scenario, the bipyridine units would coordinate to the metal centers, creating a polymeric chain where the monomer units are linked through metal-ligand bonds. The methanol groups in such a polymer would be pendant to the main chain and could serve as sites for further functionalization.
Furthermore, the hydroxyl group of this compound allows for its participation in conventional polycondensation reactions. This can lead to the formation of polyesters and polyethers. For example, in a reaction with a suitable dicarboxylic acid, this compound could act as a diol monomer, leading to the formation of a polyester (B1180765) chain. Bipyridine-containing polyesters have been synthesized from 2,2′-bipyridine-5,5′-dicarboxylic acid, demonstrating the viability of incorporating this ligand into polyester backbones. sigmaaldrich.comossila.com Similarly, under appropriate catalytic conditions, the self-condensation of the alcohol functionality could potentially lead to the formation of polyethers, a reaction demonstrated for other diols. google.comgoogleapis.com
A more specialized polymerization route involves reactions of the pyridine rings themselves. A patented process describes the dimerization, trimerization, and polymerization of pyridinemethanol derivatives to yield ethenediol-containing products. This suggests a potential, albeit less common, pathway for the oligomerization of this compound.
The properties of the resulting polymers would be highly dependent on the method of polymerization. Metallo-supramolecular polymers often exhibit interesting photophysical, electrochemical, and catalytic properties due to the presence of metal centers. Polyesters and polyethers incorporating the bipyridine unit would be expected to have distinct thermal and mechanical properties, along with the ability to chelate metal ions, making them suitable for applications in areas such as catalysis, sensing, and advanced materials. mdpi.com
| Polymerization Type | Co-reactant/Initiator | Resulting Polymer Type | Potential Properties |
| Metallo-supramolecular Polymerization | Transition Metal Ions (e.g., Cu(II), Fe(II), Co(II)) | Coordination Polymer | Photophysical and electrochemical activity, catalytic capabilities. |
| Polycondensation (Polyesterification) | Dicarboxylic Acids | Polyester | Modified thermal and mechanical properties, metal-chelating abilities. |
| Polycondensation (Polyetherification) | Self-condensation (acid or base catalyzed) | Polyether | Unique solubility and thermal characteristics, ligand-bearing backbone. |
Table 1: Potential Polymerization Pathways for this compound
Applications of 2,2 Bipyridin 6 Ylmethanol in Chemical Systems
[2,2'-Bipyridin]-6-ylmethanol as a Ligand in Homogeneous Catalysis
Complexes of this compound and its derivatives are effective in mediating a range of oxidation and reduction reactions. The bipyridine moiety effectively stabilizes various transition metal ions, while the hydroxymethyl group can influence solubility and participate in secondary coordination sphere interactions.
For instance, iridium complexes with 6,6'-substituted bipyridine ligands have been shown to be highly effective for the catalytic hydrogenation of carbon dioxide in water. acs.org Research has demonstrated that placing substituents at the 6,6' positions can lead to significant rate enhancements compared to substitutions at other positions. acs.org The pendent base, in this case, the hydroxymethyl group of this compound, can assist in the heterolysis of H₂, a key step in the reduction process, thereby lowering the activation energy of the reaction. acs.org Similarly, manganese complexes incorporating bipyridine ligands have been noted for their activity in the epoxidation of alkenes, an important oxidation reaction in organic synthesis. pharmacyjournal.in
The selective oxidation of alcohols to aldehydes and ketones is another critical transformation. While many systems exist for this purpose, catalysts based on copper and bipyridine-type ligands are known to be effective. qub.ac.uk The hydroxymethyl group on the this compound ligand can influence the catalyst's performance in such reactions.
Table 1: Representative Homogeneous Catalytic Processes with Bipyridine-type Ligands
| Catalytic Process | Metal Center | Ligand Type | Substrate | Product | Key Finding |
|---|---|---|---|---|---|
| CO₂ Hydrogenation | Iridium (Ir) | 6,6'-disubstituted-2,2'-bipyridine | Carbon Dioxide | Formic Acid/Methanol (B129727) | Substituents at the 6,6' positions enhance catalytic rates through second-coordination-sphere effects. acs.org |
| Alkene Epoxidation | Manganese (Mn) | 2,2'-Bipyridine (B1663995) | Alkenes | Epoxides | Manganese-bipyridine complexes are active catalysts for epoxidation using hydrogen peroxide as an oxidant. pharmacyjournal.in |
Carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions are fundamental to the construction of complex organic molecules for pharmaceuticals, agrochemicals, and materials. numberanalytics.comrsc.org Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for this purpose, where the ligand is critical for catalytic efficiency. icmpp.ro
The electronic properties of the bipyridine ligand, which can be tuned by substituents, directly affect the redox potential of the metal center (e.g., Palladium, Nickel, Copper) and thus the catalyst's activity. cmu.edu The hydroxymethyl group in this compound acts as a neutral functional group that can be modified post-coordination or used to tune the solubility and steric properties of the catalyst complex. Related bipyridine derivatives have been successfully used in palladium-catalyzed C-C bond formation and C-H activation reactions. sigmaaldrich.com The ability of the ligand to stabilize the necessary intermediates in the catalytic cycle is paramount for achieving high yields and selectivity.
This compound in Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. chemguide.co.uk This approach offers significant advantages, including easy separation of the catalyst from the product stream and enhanced catalyst stability and reusability. mdpi.com A common strategy is to immobilize a homogeneous catalyst onto a solid support, transforming it into a heterogeneous system. nih.gov
The hydroxymethyl group of this compound provides a convenient anchor point for immobilization onto various solid supports. Common strategies include:
Covalent Attachment: The hydroxyl group can be readily converted into other functional groups (e.g., esters, ethers, or siloxanes) that can form covalent bonds with functionalized supports like silica (B1680970), alumina, or polymers. hugendubel.info For example, it can be reacted with (3-chloropropyl)trimethoxysilane to create a silane-functionalized ligand that can be incorporated into a silica framework. nih.gov
Incorporation into Frameworks: The ligand can be used as a building block in the synthesis of porous materials. Organosilica nanotubes containing 2,2'-bipyridine units directly within their framework have been synthesized through the co-condensation of bipyridine-bridged organosilanes. nih.gov
Adsorption: Metal complexes of this compound can be physically adsorbed onto the surface of support materials like titanium dioxide (TiO₂) or activated carbon. nih.govnih.gov This method is simple, but the interaction may be weaker compared to covalent bonding. hugendubel.info
Once immobilized, these supported catalysts can be used in a variety of chemical transformations, combining the high selectivity of molecular catalysts with the practical benefits of heterogeneous systems.
For example, iridium complexes anchored within bipyridine-containing organosilica nanotubes have demonstrated high activity and recyclability in the C-H oxidation of heterocycles and the C-H borylation of arenes. nih.gov The nanotube structure provides easy access to the active sites while preventing the aggregation and decomposition of the metal complexes. nih.gov In another application, rhenium-bipyridine complexes immobilized on TiO₂ have been used as robust heterogeneous photocatalysts for the reduction of CO₂ to CO. nih.gov This fixation method overcomes the common drawbacks of degradation and difficult separation associated with homogeneous molecular catalysts. nih.gov
Table 2: Examples of Supported Bipyridine Catalysts and Their Applications
| Support Material | Immobilization Strategy | Metal Center | Application | Advantage |
|---|---|---|---|---|
| Organosilica Nanotubes | Co-condensation into framework | Iridium (Ir) | C-H Oxidation, C-H Borylation | High activity and durability; suppression of catalyst aggregation. nih.gov |
| Titanium Dioxide (TiO₂) | Sensitization/Adsorption | Rhenium (Re) | Photocatalytic CO₂ Reduction | Overcomes degradation and separation issues of homogeneous systems. nih.gov |
Role of this compound in Materials Science
The application of this compound extends beyond catalysis into the realm of materials science, where it serves as a functional building block for advanced materials. cymitquimica.com Its ability to coordinate with metal ions is fundamental to the construction of supramolecular structures and functional polymers.
The bipyridine unit is a common ligand used in the design of Metal-Organic Frameworks (MOFs) and OLED (Organic Light-Emitting Diode) materials. bldpharm.com The hydroxymethyl group offers a site for post-synthetic modification of these materials, allowing for the tuning of their properties, such as porosity, light-emission wavelength, or sensor capabilities. Furthermore, bipyridine derivatives have been engineered for energy storage applications. A dual-modified TEMPO derivative featuring a bipyridine unit was recently developed as a catholyte material for aqueous organic redox flow batteries, demonstrating excellent cycling stability and high cell voltage. nih.gov The bipyridine moiety in such systems can enhance the redox potential and solubility of the active material. nih.gov There is also potential for materials based on this compound to be used in gas storage or separation. lookchem.com
Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound and its derivatives makes them valuable ligands in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). MOFs are highly ordered, porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The bipyridine unit of the ligand effectively coordinates to metal centers, while the hydroxymethyl group can act as a hydrogen-bond donor or, upon deprotonation, as an additional coordinating alkoxide group.
This dual functionality allows for the creation of higher-dimensional structures. For instance, the tripodal ligand tris(2,2'-bipyrid-6-yl) methanol, a close structural relative, demonstrates a strong preference for specific coordination geometries, highlighting the directing role of the central methanol-derived group. researchgate.net The potential for the protonated form of such ligands to act as precursors for Covalent Organic Frameworks (COFs) and Metal-Organic Polyhedra (MOPs) has also been proposed. researchgate.net
While many bipyridine-based MOFs utilize carboxylate functional groups for their structural integrity, the inclusion of ligands like this compound can introduce unique properties. For example, incorporating open 2,2'-bipyridine sites within a robust MOF structure, such as the zirconium-based UiO-67-bpydc, can create platforms for post-synthetic metalation. rsc.org These open sites can readily complex with other metals, like palladium, to yield materials with significant and recyclable catalytic activity for reactions such as Suzuki-Miyaura cross-coupling. rsc.org The structure and dimensionality of the resulting coordination polymer can be influenced by the bulkiness of the chelating N-donor ligand. mdpi.comnih.gov
Table 1: Examples of Bipyridine-Based Ligands in Coordination Polymers and MOFs
| Ligand | Metal Ion(s) | Resulting Structure/Framework | Key Feature | Reference(s) |
|---|---|---|---|---|
| 2,2'-Bipyridine-6,6'-dicarboxylic acid | Eu(III), Tb(III), Na(I), K(I) | 2D (4,4) layer structures | Heterometallic coordination polymers | researchgate.net |
| 2,2'-Bipyridine | Mn(II) | 3D Metal-Organic Framework | Adsorption of benzene (B151609) and cyclohexane | mdpi.comnih.gov |
| Tris(2,2'-bipyrid-6-yl) methanol (protonated) | N/A (ligand only) | Monoclinic crystal system | Potential precursor for COFs and MOPs | researchgate.net |
| 2,2'-Bipyridine dicarboxylic acid | Zr(IV) | UiO-67-bpydc MOF | Robust framework with open bipyridine sites for catalysis | rsc.org |
This compound-Based Luminescent Materials and Sensors
Luminescent transition metal complexes are foundational to the development of molecular probes and sensors. utl.pt Complexes based on platinum-group metals like Ru(II), Os(II), and Re(I) with α-diimine ligands such as 2,2'-bipyridine are frequently used due to their photochemical stability, strong absorption in the UV-visible range, and tunable luminescent properties. instras.com The integration of a functional group, like the methanol moiety in this compound, can create a binding site that, upon interaction with an analyte, modulates the complex's photophysical properties, enabling its use as a sensor.
The principle behind many such sensors is the change in luminescence intensity or lifetime in response to an external stimulus, such as a change in pH or the presence of specific ions. utl.ptinstras.com For example, coordination polymers based on Cd(II) and bipyridyl co-linkers have been shown to act as photoluminescent sensors for the detection of Fe³⁺ ions through a "turn-off" (quenching) mechanism and for Zn²⁺ ions via a "turn-on" response. rsc.org These materials can exhibit room temperature phosphorescence, a desirable property for sensing applications. rsc.org
Similarly, thin films of copper(I) iodide complexes with alkylpyridines have been developed as reversible luminescent sensors for volatile halogenated compounds like dichloromethane. researchgate.net The interaction with the analyte vapor causes a quenching of the material's luminescence, which is restored upon removal of the analyte. researchgate.net The development of gel-based luminescent conductive materials, which combine conductive polymers with luminescent species, represents another frontier for creating flexible and wearable sensors. nih.gov
Table 2: Luminescent Systems Based on Bipyridine and Related Ligands
| System | Type | Analyte/Application | Principle of Detection | Reference(s) |
|---|---|---|---|---|
| Ru(II) and Re(I) complexes with 5-carboxy-1,10-phenanthroline | Molecular Complex | pH (2 to 9) | Monotonic change in luminescent intensity and lifetime with pH | instras.com |
| Cd(II) coordination polymer with 6-aminopicolinate and bipyridyl co-linkers | Coordination Polymer | Fe³⁺ and Zn²⁺ ions | Fluorescence quenching for Fe³⁺ and turn-on response for Zn²⁺ | rsc.org |
| Copper(I) iodide alkylpyridine films | Thin Film | Volatile halogenated compounds (e.g., dichloromethane) | Reversible luminescence quenching upon exposure to vapor | researchgate.net |
Applications in Supramolecular Assembly and Self-Assembled Monolayers
Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent intermolecular forces, such as hydrogen bonding, π-π stacking, and metal-ligand coordination. wiley-vch.de Bipyridine-containing molecules are exemplary building blocks in this field, capable of forming well-defined, higher-order structures through self-assembly processes. wiley-vch.denih.gov The planar, aromatic nature of the bipyridine unit facilitates π-π stacking interactions, while the nitrogen atoms provide ideal sites for coordinative and hydrogen bonds.
A key application of this principle is the formation of Self-Assembled Monolayers (SAMs). SAMs are highly ordered molecular layers, typically one molecule thick, that spontaneously form on a substrate surface. mdpi.comossila.com They are used to precisely modify the chemical and physical properties of surfaces for applications in electronics, biosensing, and corrosion protection. mdpi.comsciopen.com
A derivative of bipyridine, a thiolated bipyridine (Bpy-SH), has been used to form luminescent SAMs on gold nanoparticles of various shapes (spheres, rods, and triangles). mdpi.com The study revealed that the emission properties and excited-state lifetime of the bipyridine moiety are strongly dependent on its organization within the SAM. This organization, in turn, is directed by the curvature of the nanoparticle surface. The formation of specific face-to-face aggregates within the monolayer leads to dramatic changes in the molecule's luminescence, demonstrating a direct link between supramolecular organization at the nanoscale and observable material properties. mdpi.com Such systems are driven by the strong affinity of a thiol anchoring group for the gold surface, which orients the molecules for subsequent self-organization. mdpi.com
Table 3: Supramolecular and Self-Assembled Systems
| Molecule/System | Type of Assembly | Driving Interaction(s) | Substrate/Environment | Key Finding/Application | Reference(s) |
|---|---|---|---|---|---|
| Bis(bipyridyl)ruthenium(II) complexes | Supramolecular Chains | π-π stacking, CH-π interactions | Crystalline solid state | Formation of sinusoidal chains and sheet structures | nih.gov |
| Tris(2,2'-bipyrid-6-yl) methanol | Supramolecular Assembly | Hydrogen bonding, N-H interactions | Crystalline solid state | Formation of a 3-fold symmetric structure with potential for porous materials | researchgate.net |
| Thiolated Bipyridine (Bpy-SH) | Self-Assembled Monolayer (SAM) | Au-S chemisorption, π-π stacking | Gold nanoparticles (spheres, rods, triangles) | Luminescence properties are dependent on nanoparticle shape and molecular organization | mdpi.com |
Spectroscopic and Photophysical Investigations of 2,2 Bipyridin 6 Ylmethanol and Its Complexes
Vibrational Spectroscopic Characterization (IR, Raman)
In the IR spectrum of [2,2'-Bipyridin]-6-ylmethanol, characteristic bands corresponding to the bipyridine ring and the methanol (B129727) group are observed. The O-H stretching vibration of the hydroxymethyl group typically appears as a broad band in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the bipyridine rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-O stretching of the primary alcohol is typically found around 1050-1000 cm⁻¹.
Upon complexation with a metal ion, significant changes in the vibrational spectra are expected. The coordination of the bipyridine nitrogen atoms to the metal center leads to shifts in the C=C and C=N stretching frequencies. These shifts are indicative of the electronic redistribution within the bipyridine rings upon coordination. Furthermore, the coordination environment and the nature of the metal ion can influence the position and intensity of these bands.
Raman spectroscopy offers complementary information to IR spectroscopy. Due to different selection rules, some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the bipyridine ring are often more prominent in the Raman spectra. In complexes, new Raman lines may appear at lower frequencies, corresponding to the metal-ligand vibrations, providing direct evidence of coordination. For example, in a PbI2 complex with 2,2'-bipyridine (B1663995), new Raman lines were observed at 67, 83, and 127 cm⁻¹, and shifts in other lines were attributed to a charge transfer process leading to the formation of lead-bipyridine coordination complexes. nipne.ro
The table below summarizes typical vibrational frequencies for 2,2'-bipyridine and related compounds, which can be used as a reference for analyzing the spectra of this compound and its complexes.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| O-H Stretch (Alcohol) | 3400-3200 (broad) | Present in the free ligand. |
| Aromatic C-H Stretch | 3100-3000 | Characteristic of the bipyridine rings. |
| C=C and C=N Stretch | 1600-1400 | Sensitive to coordination. |
| C-O Stretch (Alcohol) | 1050-1000 | Present in the free ligand. |
| Metal-Ligand Vibrations | < 600 | Appear upon complexation. |
Electronic Absorption and Emission Spectroscopy of this compound
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools to investigate the electronic structure and excited-state properties of this compound. edinst.comscribd.com
The UV-Vis absorption spectrum of this compound in solution typically exhibits intense absorption bands in the ultraviolet region. These absorptions are attributed to π → π* transitions within the bipyridine aromatic system. The presence of the hydroxymethyl group may cause slight shifts in the absorption maxima compared to unsubstituted 2,2'-bipyridine. The absorption spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).
Fluorescence spectroscopy provides information about the de-excitation pathways of the electronically excited molecule. edinst.com this compound itself may exhibit fluorescence, typically originating from the lowest singlet excited state (S1) populated by the π → π* transition. The fluorescence spectrum is characterized by its emission maximum (λem) and quantum yield (Φf).
The fluorescence properties are often dramatically altered upon complexation. Many transition metal complexes of bipyridine ligands are known to be luminescent, with the emission arising from the triplet MLCT (³MLCT) state. This phosphorescence is typically observed at longer wavelengths (lower energy) compared to the ligand-based fluorescence and has a longer lifetime. The luminescence quantum yield and lifetime are sensitive to the metal ion and the ligand environment.
| Spectroscopic Parameter | This compound | Metal Complexes |
| UV-Vis Absorption | ||
| λmax (π → π*) | ~280-300 nm | Often red-shifted. |
| λmax (MLCT) | Not applicable | Typically in the visible region (e.g., 400-600 nm). |
| Emission | ||
| Emission Type | Fluorescence | Often Phosphorescence |
| λem | Shorter wavelength | Longer wavelength |
| Quantum Yield (Φ) | Varies | Highly dependent on the metal and ligand. |
| Lifetime (τ) | Nanoseconds | Microseconds to milliseconds |
Nuclear Magnetic Resonance (NMR) Studies of this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives in solution. nih.gov ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
In the ¹H NMR spectrum of this compound, the aromatic protons of the bipyridine rings will appear as a set of distinct multiplets in the downfield region (typically 7.0-9.0 ppm). The chemical shifts and coupling patterns of these protons are highly sensitive to the substitution pattern and the conformation of the molecule. The protons of the hydroxymethyl group (-CH₂OH) will give rise to characteristic signals, with the methylene (B1212753) protons appearing as a singlet or a doublet depending on the coupling to the hydroxyl proton, and the hydroxyl proton itself often appearing as a broad singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. hmdb.caarkat-usa.org The carbon atoms of the bipyridine rings will resonate in the aromatic region (typically 120-160 ppm), while the carbon of the hydroxymethyl group will appear at a higher field.
Upon formation of derivatives or complexes, significant changes in the NMR spectra are observed. For instance, in metal complexes, the coordination of the bipyridine nitrogen atoms to a diamagnetic metal ion will cause a downfield shift of the adjacent proton and carbon signals due to the deshielding effect of the metal. The magnitude of this shift can provide information about the metal-ligand bond strength. For paramagnetic metal complexes, the NMR signals can be significantly broadened and shifted, providing information about the magnetic properties of the complex.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish the connectivity between protons and carbons, aiding in the complete assignment of the NMR spectra of complex derivatives. arkat-usa.org
Mass Spectrometric Analysis of this compound and its Complexes
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its complexes. lilbid.de Soft ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are particularly useful for analyzing these compounds as they can generate intact molecular ions with minimal fragmentation. urfu.ru
For this compound, the mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the molecular ion M⁺, depending on the ionization method used. The high-resolution mass spectrum can be used to confirm the elemental formula of the compound.
When analyzing metal complexes, mass spectrometry can provide information about the stoichiometry of the complex, i.e., the ratio of metal to ligand. The mass spectrum will show peaks corresponding to the intact complex ion, for example, [M(L)n]²⁺, where M is the metal, L is the ligand, and n is the number of ligand molecules. The isotopic pattern of the peaks can be used to identify the metal present in the complex, as many metals have characteristic isotopic distributions.
Fragmentation analysis in tandem mass spectrometry (MS/MS) can provide structural information about the complexes. By inducing fragmentation of the parent ion, it is possible to observe the loss of ligands or other fragments, which can help to elucidate the coordination environment of the metal.
Photophysical Properties of this compound Complexes
The photophysical properties of metal complexes derived from this compound are of great interest due to their potential applications in areas such as light-emitting devices, sensors, and photocatalysis. rsc.orgresearchgate.net
Luminescence and Fluorescence Studies of this compound Metal Complexes
Many transition metal complexes containing bipyridine-type ligands exhibit strong luminescence. rsc.orgrsc.org The introduction of a hydroxymethyl group on the bipyridine scaffold can influence the luminescence properties of the resulting metal complexes. The nature of the metal ion plays a crucial role in determining the emission characteristics. For instance, ruthenium(II), iridium(III), and rhenium(I) complexes are well-known for their strong and long-lived phosphorescence at room temperature. sciencepublishinggroup.comnih.gov
The luminescence of these complexes typically originates from a triplet metal-to-ligand charge transfer (³MLCT) excited state. The energy of this state, and thus the color of the emitted light, can be tuned by modifying the electronic properties of the ligand or by changing the metal center. The quantum yield of luminescence, which is a measure of the efficiency of the emission process, and the emission lifetime are important parameters that characterize the photophysical behavior of these complexes. These properties can be sensitive to the solvent, temperature, and the presence of quenchers. For example, some complexes exhibit aggregation-induced emission (AIE), where the luminescence is enhanced in the aggregated state or in the solid state compared to in solution. ub.edu
Photoinduced Electron Transfer Processes in this compound Systems
Complexes of this compound can participate in photoinduced electron transfer (PET) processes. universite-paris-saclay.frmdpi.com In a typical PET process, the absorption of light by the complex leads to the formation of an excited state that can either donate or accept an electron from another molecule.
For example, a ruthenium(II) complex of a bipyridine ligand can be excited to a ³MLCT state. In this state, the ruthenium center is formally oxidized to Ru(III) and the ligand is reduced. This excited state can then act as a strong oxidizing agent or a reducing agent, depending on the reaction partner. The efficiency of the PET process is governed by factors such as the driving force of the reaction (related to the redox potentials of the donor and acceptor) and the distance and electronic coupling between the donor and acceptor.
The study of PET in systems containing this compound complexes is relevant for the development of artificial photosynthetic systems, where light energy is used to drive chemical reactions. d-nb.infonih.gov The hydroxymethyl group could potentially be used to covalently link the photosensitizer complex to other components, such as catalysts or electron relays, to facilitate efficient intramolecular electron transfer. nih.gov
Theoretical and Computational Studies on 2,2 Bipyridin 6 Ylmethanol
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For [2,2'-Bipyridin]-6-ylmethanol, these calculations reveal key details about bond lengths, bond angles, and dihedral angles that define its geometry.
The structure of this compound is characterized by two pyridine (B92270) rings linked by a C-C bond. The rotational barrier around this C-C bond is a critical factor in its conformational flexibility. Computational studies typically explore the potential energy surface with respect to the inter-ring dihedral angle (N-C-C-N). The most stable conformation is generally found to be a non-planar arrangement, which minimizes steric hindrance between the hydrogen atoms on the adjacent pyridine rings. The presence of the hydroxymethyl (-CH₂OH) group at the 6-position introduces additional conformational possibilities, primarily concerning the orientation of the methanol (B129727) substituent relative to the pyridine ring.
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide optimized geometric parameters. While specific experimental data for the isolated molecule is scarce, these theoretical values offer reliable predictions.
Table 1: Selected Calculated Geometric Parameters for this compound
| Parameter | Value (B3LYP/6-311++G(d,p)) |
|---|---|
| C2-C2' Bond Length (Å) | 1.49 |
| C6-C(methanol) Bond Length (Å) | 1.52 |
| N1-C2-C2'-N1' Dihedral Angle (°) | ~30-40 |
Note: These are typical values derived from DFT studies on similar 2,2'-bipyridine (B1663995) derivatives and represent the expected geometric parameters for this compound.
Analysis of Electronic Structure and Frontier Orbitals
The electronic properties of this compound are dictated by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy and distribution of these orbitals are crucial for understanding the molecule's reactivity, electronic transitions, and ability to coordinate with metal ions.
The HOMO is typically a π-orbital distributed across both pyridine rings, indicating the region from which an electron is most likely to be donated. The LUMO is a π*-orbital, also delocalized over the bipyridine system, representing the most favorable region for accepting an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 2: Calculated Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.5 |
Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.
Computational Prediction of Reactivity and Reaction Pathways
Based on the electronic structure, various global and local reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of the molecule's propensity to participate in chemical reactions.
Ionization Potential (I): Approximated as -E(HOMO), it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as -E(LUMO), it is the energy released when an electron is added.
Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.
Chemical Hardness (η): Calculated as (I - A) / 2, it is a measure of resistance to change in electron distribution.
Global Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the electrophilic character of the molecule.
Table 3: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.2 |
| Electron Affinity (A) | 1.5 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.35 |
Density Functional Theory (DFT) Studies on Metal-[2,2'-Bipyridin]-6-ylmethanol Interactions
The primary chemical interest in this compound lies in its ability to act as a ligand, forming coordination complexes with a wide variety of metal ions. DFT is an invaluable tool for studying these interactions, providing insights into the geometry, bonding, and electronic structure of the resulting metal complexes.
In a typical coordination scenario, this compound acts as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of the bipyridine moiety. This forms a stable five-membered chelate ring. The hydroxymethyl group can also participate in coordination, particularly if the metal center has available coordination sites, leading to tridentate (N,N,O) coordination.
DFT studies on such complexes involve optimizing the geometry to find the most stable structure and analyzing the nature of the metal-ligand bond. This analysis often includes:
Natural Bond Orbital (NBO) analysis: To quantify the charge transfer from the ligand to the metal.
Atoms in Molecules (AIM) theory: To characterize the nature of the metal-ligand bonds (e.g., ionic vs. covalent).
Time-Dependent DFT (TD-DFT): To simulate the electronic absorption spectra of the complexes, which is crucial for understanding their photophysical properties.
The calculations reveal that upon coordination, there is a significant donation of electron density from the nitrogen lone pairs of the ligand to the vacant orbitals of the metal ion. This is accompanied by a degree of back-donation from the metal d-orbitals to the π* orbitals of the bipyridine ligand, which strengthens the metal-ligand bond. The strength and nature of these interactions are highly dependent on the identity of the metal ion.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Future Research Directions and Emerging Applications
Development of Novel [2,2'-Bipyridin]-6-ylmethanol-Based Ligand Systems
The inherent modularity of the this compound scaffold allows for systematic structural modifications to fine-tune the steric and electronic properties of resulting ligands. A significant future direction lies in the rational design and synthesis of sophisticated ligand architectures that can enforce unusual coordination geometries and reactivities upon metal centers.
One promising approach involves using the methanol (B129727) group as a synthetic handle to build more complex structures. For instance, the synthesis of the tripodal hexadentate ligand, tris(2,2'-bipyrid-6-yl) methanol, has been reported. nih.govresearchgate.net This ligand demonstrates a strong preference for forming complexes with trigonal prismatic geometries when coordinated with first-row transition metals like Mn(II) through Zn(II), as well as Cd(II). nih.gov The degree of trigonal prismatic versus octahedral character in these complexes varies with the d-electron configuration, which can be linked to differences in ligand field stabilization energies for the two geometries. nih.gov Further research into multidentate ligands derived from this compound could yield frameworks capable of stabilizing reactive metal species or facilitating multi-electron redox processes.
Another area of development is the introduction of additional functional groups onto the bipyridine rings. By incorporating hydroxyl groups at different positions, novel NNN-type tridentate ligands can be synthesized. nih.gov These modifications can influence the secondary coordination sphere around a metal center, potentially mimicking active sites of metalloenzymes like [Fe]-hydrogenase and enhancing catalytic activity. nih.gov The strategic placement of substituents can also create chiral environments, leading to the development of enantiopure bipyridine ligands for asymmetric catalysis. nih.govrsc.org
Future work will likely focus on creating libraries of this compound-derived ligands with diverse functionalities. These could include electronically distinct substituents (both electron-donating and electron-withdrawing), sterically demanding groups to create specific binding pockets, and moieties capable of intermolecular interactions for supramolecular assembly.
Exploration of this compound in Emerging Catalytic Cycles
Ligands derived from this compound are increasingly being explored for their potential to mediate a variety of catalytic transformations. Ruthenium complexes, in particular, have shown significant promise. The development of ruthenium catalysts bearing NNN tridentate ligands derived from modified bipyridines has led to highly active systems for the transfer hydrogenation of ketones. nih.gov
For example, a ruthenium complex inspired by the active site of [Fe]-hydrogenase, Ru(L1)(PPh3)Cl2, where L1 is 6-(2,2′-bipyridin-6-ylmethyl)pyridin-2-ol, exhibits high activity for the transfer hydrogenation of acetophenone, achieving a notable turnover frequency (TOF). nih.gov The presence and position of hydroxyl groups on the ligand framework have been shown to be crucial for catalytic performance. nih.gov Research indicates that modifying the ligand architecture, such as by reacting complexes with carbon monoxide (CO) or other phosphines, can generate a series of new cationic and neutral complexes with varied catalytic profiles. nih.gov
The table below summarizes the catalytic performance of selected ruthenium complexes in the transfer hydrogenation of acetophenone, highlighting the influence of the ligand structure.
| Complex/Catalyst | Ligand | Base | Solvent | Temp (°C) | TOF (h⁻¹) | Conversion (%) |
| Ru(L1)(PPh3)Cl2 | 6-(2,2′-bipyridin-6-ylmethyl)pyridin-2-ol | KOH | 2-propanol | 82 | 1.16 x 10³ | >99 |
| [Ru(p-cymene)(L3)Cl]PF6 | 1,3-bis(2-methylpyridyl)imidazolium bromide | KOH | 2-propanol | 82 | - | >99 |
| Ruthenium(II) terpyridyl complexes | 4'-(aryl)-2,2':6',2''-terpyridine | KOH | 2-propanol | 82 | 106-172 | 53-84 |
Data sourced from multiple studies for comparative purposes. nih.govresearchgate.netrsc.org
Future investigations will likely expand the scope of catalytic applications for this compound-based systems. Emerging areas of interest include dehydrogenation reactions, N-alkylation of amines, and the β-alkylation of secondary alcohols through hydrogen borrowing mechanisms. arabjchem.orgnih.gov The tunability of the ligand framework will be instrumental in optimizing catalyst performance for selectivity and efficiency in these more complex organic transformations.
Advanced Materials Development from this compound Derivatives
The rich photophysical and electrochemical properties of bipyridine-metal complexes make derivatives of this compound prime candidates for the development of advanced functional materials. Ruthenium(II) polypyridyl complexes, for instance, are well-known for their intense metal-to-ligand charge transfer (MLCT) absorption bands in the visible spectrum, making them suitable for applications as photosensitizers in solar energy conversion. nih.gov
Research into mixed-ligand Ru(II) complexes has shown that incorporating different functionalized bipyridine and phenanthroline ligands can enhance molar extinction coefficients and red-shift the MLCT absorption bands. nih.gov Extending the π-conjugation of the bipyridine ligand is a proven strategy to improve light-harvesting capabilities. nih.govnih.gov By chemically modifying the methanol group of this compound into a π-conjugated system or an anchoring group, novel dyes for dye-sensitized solar cells (DSSCs) could be developed.
The table below presents key photophysical properties of a mixed-ligand Ru(II) complex compared to its homoleptic counterparts, illustrating the effect of ligand design on light absorption.
| Complex | λₘₐₓ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| [Ru(L1)₂(NCS)₂] | 508 | 2.04 x 10⁴ |
| [Ru(L2)₂(NCS)₂] | 446 | 4.82 x 10⁴ |
| [RuL1L2(NCS)₂] | 514 | 6.97 x 10⁴ |
L1 = 4-(trans-2-Methyl-2-butenoic acid)-2,2'-bipyridine, L2 = 5-(trans-2-methyl-2-butenoic acid)-1,10-phenanthroline. nih.gov
Beyond solar energy, these derivatives have potential in the field of molecular electronics and luminescent materials. nih.govnih.gov The steric and electronic properties of the ligands can be tuned to control intermolecular interactions, such as π–π stacking, which is crucial for the performance of solid-state emitting materials. nih.gov Future work could focus on integrating this compound derivatives into metal-organic frameworks (MOFs), polymers, and supramolecular assemblies to create materials with tailored optical, electronic, and sensing properties.
Interdisciplinary Research Incorporating this compound in Non-Excluded Fields
The versatility of the this compound structure lends itself to applications in various interdisciplinary fields, bridging coordination chemistry with biology and materials science.
In the realm of bioinorganic chemistry, mixed-ligand copper(II) complexes featuring bipyridyl co-ligands have demonstrated significant superoxide dismutase (SOD)-like activity. nih.gov This suggests a potential role for such complexes in mimicking enzymatic functions and acting as antioxidants. By designing this compound derivatives that enhance the stability and activity of copper or other biologically relevant metals, new therapeutic or diagnostic agents could be developed. The methanol group offers a convenient point for conjugation to biomolecules or for improving aqueous solubility.
Furthermore, this compound and its derivatives serve as fundamental building blocks in supramolecular chemistry. mdpi.com The bipyridine unit is a classic chelating agent used to direct the assembly of complex metallosupramolecular architectures like helicates, grids, and cages. The hydroxyl group provides a site for introducing hydrogen bonding capabilities or for linking multiple bipyridine units together, enabling the construction of intricate, functional superstructures. These assemblies are being investigated for applications in molecular recognition, guest encapsulation, and as components of molecular machines.
The use of this compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs) represents another promising interdisciplinary frontier. alfa-chemistry.com Its rigid structure and coordinating nitrogen atoms are ideal for constructing porous, crystalline materials. The outward-facing methanol functional group could be used to post-synthetically modify the internal pores of the MOF, introducing new functionalities for gas storage, separation, or heterogeneous catalysis.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [2,2'-bipyridin]-6-ylmethanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reduction of a precursor (e.g., IM1 or IM2) using NaBH₄ in ethanol under argon at 85°C for 3 hours. Post-reaction steps include quenching with water, solvent evaporation, acidification, and purification via dichloromethane (DCM) extraction . Key factors affecting yield include inert atmosphere maintenance, stoichiometric control of NaBH₄, and solvent purity.
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Characterization involves a combination of mass spectrometry (MS), infrared (IR) spectroscopy, nuclear magnetic resonance (¹H/¹³C NMR), and X-ray crystallography. NMR is particularly crucial for confirming the hydroxymethyl group's position on the bipyridine backbone. For example, the ¹H NMR spectrum shows distinct resonances for the hydroxyl proton (~5 ppm) and methylene protons adjacent to the hydroxyl group (~4.5 ppm) .
Q. What are the solubility and storage requirements for this compound in experimental settings?
- Methodological Answer : The compound should be stored under an inert atmosphere (e.g., argon) at 2–8°C to prevent oxidation or moisture absorption. Solubility in common organic solvents (DCM, ethanol) is moderate, but sonication or heating (≤50°C) may be required for homogeneous solution preparation .
Advanced Research Questions
Q. How can this compound be functionalized for catalytic or coordination chemistry applications?
- Methodological Answer : The hydroxymethyl group can be converted to bromomethyl or chloromethyl derivatives using PBr₃ or SOCl₂, respectively. These intermediates serve as precursors for metal-binding ligands or cross-coupling reagents. For example, bromination with PBr₃ in dry DCM at 0°C yields 6-(bromomethyl)-2,2'-bipyridine, a versatile building block for rhenium or palladium complexes .
Q. What role does this compound play in palladium-catalyzed C–H activation systems?
- Methodological Answer : Structural analogs like [2,2′-bipyridin]-6(1H)-one (bipy-6-OH) act as cooperative ligands in Pd-catalyzed direct arylation of arenes. The hydroxyl group participates in metal-ligand cooperation, lowering activation barriers and enabling milder reaction conditions (e.g., 30°C reduction in temperature compared to non-cooperative systems). Optimal Pd/bipy-6-OH/PCy₃ molar ratios (1:0.5:1) enhance catalytic efficiency for aryl chlorides .
Q. How do steric and electronic properties of this compound derivatives influence their enantioselective recognition in coordination chemistry?
- Methodological Answer : Modifications to the hydroxymethyl group (e.g., thionation to methanethione) can create chiral receptors for asymmetric coordination. Density functional theory (DFT) studies reveal that substituents on the bipyridine backbone modulate enantioselectivity by altering electron density at the metal center. For example, a pyrazole-thione derivative showed >90% enantioselectivity for R/S-profenofos in aqueous and organic solvents .
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from impurities or solvent effects. Purification via column chromatography (silica gel, DCM/MeOH gradient) followed by recrystallization improves data clarity. For ambiguous cases, X-ray crystallography provides definitive structural confirmation. Cross-validation with high-resolution mass spectrometry (HRMS) is recommended .
Methodological Notes
- Synthesis Optimization : Scale-up reactions require strict control of exothermic steps (e.g., NaBH₄ addition) to avoid side reactions .
- Catalytic Applications : Ligand design should balance steric bulk (for selectivity) and electronic tunability (for reactivity) .
- Safety : Waste containing halogenated derivatives (e.g., bromomethyl intermediates) must be segregated and processed by certified waste management services to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
